molecular formula C21H15BrClN3O B2480064 5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 850931-99-6

5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No. B2480064
CAS RN: 850931-99-6
M. Wt: 440.73
InChI Key: ITOHGIMKISIUDW-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . This includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines and related compounds can be analyzed using methods such as X-ray crystallography . The absolute configurations can be further confirmed by electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. Its structure allows it to interact with DNA and proteins within cancer cells, potentially leading to cell cycle arrest and apoptosis. Studies have indicated its efficacy against various types of cancer, including breast and lung cancer .

Antiviral Applications

The imidazo[1,2-a]pyridine core of this compound is known for its antiviral properties. Research has demonstrated its effectiveness against viruses such as HIV and hepatitis C. The compound can inhibit viral replication by targeting viral enzymes and proteins, making it a promising candidate for antiviral drug development .

Antibacterial Activity

This compound has been investigated for its antibacterial properties. It has shown activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and interfering with bacterial DNA replication, making it a potential candidate for new antibacterial agents.

Neuroprotective Effects

Research has explored the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It has been found to protect neurons from oxidative stress and apoptosis, potentially by modulating signaling pathways involved in cell survival .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antifungal Applications

This compound has also been studied for its antifungal properties. It has shown effectiveness against a range of fungal pathogens, including Candida species. The mechanism of action involves disrupting fungal cell membrane integrity and inhibiting essential fungal enzymes .

Enzyme Inhibition

The compound has been investigated as an inhibitor of various enzymes, including kinases and proteases. This makes it a valuable tool in biochemical research for studying enzyme function and regulation. Its ability to selectively inhibit specific enzymes can also be leveraged in drug development .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to diverse biological effects . The compound’s interaction with its targets could result in changes at the molecular and cellular levels, potentially influencing various biological processes.

Biochemical Pathways

Indole derivatives have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s molecular weight, as reported, is 2872 g/mol, which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular levels.

Future Directions

The future directions in the field of imidazo[1,2-a]pyridines research could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the bioactivity of these compounds could lead to the development of new therapeutic agents .

properties

IUPAC Name

5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClN3O/c1-13-9-10-26-18(11-13)24-19(14-5-3-2-4-6-14)20(26)25-21(27)16-12-15(22)7-8-17(16)23/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOHGIMKISIUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

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